4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]-
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Overview
Description
4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position, an amino group at the 2-position, and a thienyl group with a difluoromethyl substituent at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Amino Group Substitution: The amino group can be introduced via nucleophilic substitution reactions using amines.
Thienyl Group Addition: The thienyl group with a difluoromethyl substituent can be added through a coupling reaction involving thiophene derivatives and difluoromethylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and thienyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- involves its interaction with specific molecular targets and pathways. The amino and thienyl groups play a crucial role in binding to target molecules, while the difluoromethyl group enhances the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure but with the carboxylic acid group at the 2-position.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Similar structure but with the carboxylic acid group at the 3-position.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar structure but without the amino and thienyl groups.
Uniqueness
4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- is unique due to the presence of the difluoromethyl-substituted thienyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2149598-96-7 |
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Molecular Formula |
C11H8F2N2O2S |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
2-amino-5-[5-(difluoromethyl)thiophen-2-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H8F2N2O2S/c12-10(13)8-2-1-7(18-8)6-4-15-9(14)3-5(6)11(16)17/h1-4,10H,(H2,14,15)(H,16,17) |
InChI Key |
YWMZGVGUSDKNPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(F)F)C2=CN=C(C=C2C(=O)O)N |
Origin of Product |
United States |
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